molecular formula C9H14ClNO2S B6257467 1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride CAS No. 1191908-49-2

1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride

Cat. No. B6257467
CAS RN: 1191908-49-2
M. Wt: 235.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1191908-49-2 . It has a molecular weight of 235.73 and its IUPAC name is 1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of “1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride” can be achieved through a transaminase-mediated chiral selective transamination of 1-(3-methylphenyl)ethan-1-one . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was identified as the best co-solvent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2S.ClH/c1-7(10)8-4-3-5-9(6-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It is stored at 4°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound “1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride” synthesized by a green, facile, and novel enzymatic approach with an optimized process could be used for the synthesis of different active pharmaceutical entities . This includes (1R)-(3-methoxyphenyl)ethan-1-amine for Tecalcet hydrochloride which is an oral calcium receptor used for treatment of secondary hyperparathyroidism .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride involves the reaction of 3-methanesulfonylbenzaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound.", "Starting Materials": [ "3-methanesulfonylbenzaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid", "water", "diethyl ether" ], "Reaction": [ "Step 1: 3-methanesulfonylbenzaldehyde is reacted with ethylamine in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to obtain the amine intermediate.", "Step 3: The amine intermediate is treated with hydrochloric acid in water to obtain the final product, 1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride.", "Step 4: The product is isolated by extraction with diethyl ether and dried under vacuum." ] }

CAS RN

1191908-49-2

Product Name

1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride

Molecular Formula

C9H14ClNO2S

Molecular Weight

235.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.